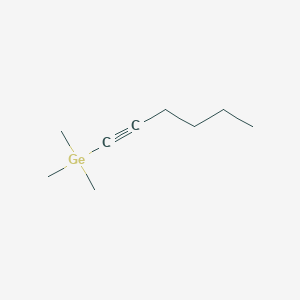

Germane, 1-hexynyltrimethyl-

Description

Historical Context of Organogermanium Compound Research

The journey of organogermanium chemistry began in 1887 with the synthesis of the first organogermanium compound, tetraethylgermane, by Clemens Winkler. rsc.orgrsc.org Despite this early discovery, the field saw limited progress until the mid-20th century, primarily due to the high cost and scarcity of germanium metal. rsc.org A significant milestone was achieved in 1925 when Morgan and Drew synthesized hexaphenyldigermane, the first compound featuring a germanium-germanium bond. molaid.com The 1960s marked a turning point, with newfound sources of germanium and compelling research findings from related silicon and tin chemistry sparking a surge in interest and development in the field. rsc.org

Significance of Carbon-Germanium Bond Formation in Modern Chemistry

The formation of the carbon-germanium bond is a cornerstone of modern synthetic and materials chemistry. Organogermanium compounds, characterized by their relatively stable C-Ge bonds, have found applications in diverse areas such as microelectronics, polymerization catalysis, and medicinal chemistry. rsc.orgchemicalbook.comacs.org Compared to their organotin analogues, organogermanium compounds are often considered to have lower toxicity, making them attractive alternatives in organic synthesis. mdpi.com The unique physicochemical properties endowed by the germanium atom—including increased hydrophobicity and altered electronic character compared to carbon or silicon—make these compounds valuable for creating novel materials and bioactive molecules. beilstein-journals.org Consequently, the development of efficient and selective methods for constructing C-Ge bonds, particularly C(sp³)–Ge and C(sp)–Ge bonds, remains an active and vital area of research. beilstein-journals.orgnmrml.orgnmrdb.org

Classification and Structural Diversity within Organogermanium Compounds

Organogermanium compounds exhibit remarkable structural diversity. The majority are tetrahedral, conforming to the general formula GeR₄₋ₙXₙ, where R is an organic substituent and X can be a hydrogen or halogen atom. rsc.org A key feature of germanium is its ability to form chains and rings through Ge-Ge single bonds, a property known as catenation, leading to the formation of polygermanes analogous to hydrocarbons. rsc.org

Beyond single bonds, the field includes compounds with multiple bonds to germanium, such as germenes (Ge=C), digermenes (Ge=Ge), and digermynes (Ge≡Ge). rsc.orgleah4sci.com These low-coordinate species are typically highly reactive and often require bulky organic groups to ensure their stability and isolation. rsc.orgresearchgate.net The structural variety is further expanded by derivatives containing germanium-oxygen (Ge-O) bonds, which can form a range of cyclic and cage-like structures known as germoxanes. sigmaaldrich.commsu.edu This vast structural landscape allows for fine-tuning of the compounds' physical and chemical properties for specific applications.

A significant class within this diverse family is the alkynylgermanes, which are distinguished by the presence of a carbon-carbon triple bond adjacent to the germanium atom (Ge-C≡C).

Emergence and Academic Relevance of Alkynylgermanes

Alkynylgermanes have emerged as highly versatile and academically significant building blocks in organic synthesis. nmrdb.org Their utility stems from the unique reactivity of the germyl-alkyne moiety, which can participate in a wide array of chemical transformations. These compounds are crucial reagents in cross-coupling reactions, enabling the formation of complex molecular architectures. masterorganicchemistry.com

The synthesis of alkynylgermanes is typically achieved through the reaction of a halogermane, such as chlorotrimethylgermane, with a metal acetylide. nmrdb.org A common and effective method involves the use of a Grignard reagent, prepared from a terminal alkyne, which acts as a potent nucleophile to displace the halide on the germanium center.

A key aspect of their academic relevance is their "orthogonal" reactivity in comparison to other common organometallic coupling partners like organoboranes and organosilanes. masterorganicchemistry.com This means that under specific catalytic conditions, the alkynylgermane group can be selectively coupled while leaving boronic esters or silane (B1218182) groups on the same molecule untouched, or vice-versa. This chemoselectivity is invaluable for the modular, step-wise construction of highly functionalized molecules, making alkynylgermanes indispensable tools in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich.com

Research Trajectory and Future Prospects for Germane (B1219785), 1-hexynyltrimethyl- Analogues

The research trajectory for analogues of Germane, 1-hexynyltrimethyl-, is focused on expanding their synthetic utility and exploring new applications. A major thrust in current research is the development of more efficient, sustainable, and "green" catalytic methods for the synthesis of alkynylgermanes and related derivatives. nmrdb.org This includes the use of earth-abundant metal catalysts and milder reaction conditions.

Future prospects for these compounds and their analogues are promising, particularly in the realm of materials science and medicinal chemistry. The incorporation of alkynylgermane moieties into conjugated polymer backbones is being explored for the creation of novel optoelectronic materials with tailored photoluminescent and electronic properties. mdpi.com The ability to systematically modify the organic groups on both the alkyne (like the butyl chain in the 1-hexynyl group) and the germane (the methyl groups) allows for precise tuning of these properties.

Furthermore, the unique reactivity of the C(sp)-Ge bond in analogues of 1-hexynyltrimethylgermane will continue to be exploited in complex organic synthesis. Research is expected to focus on developing new types of cross-coupling reactions and other transformations that leverage the specific characteristics of these compounds. This includes their use in creating libraries of diverse molecules for drug discovery and the synthesis of functionalized polygermanes, which are germanium-based analogues of polyethylene (B3416737) with potential applications in nanotechnology.

Interactive Data Tables

Physical and Chemical Properties

The following table outlines key computed and experimental properties for alkynylgermanes. Due to the limited availability of specific experimental data for Germane, 1-hexynyltrimethyl-, properties for related compounds and general trends are included for context.

| Property | Value / Description | Source |

| Compound Name | Germane, 1-hexynyltrimethyl- | chemicalbook.com |

| Synonyms | 1-Hexynyltrimethylgermane; Trimethyl(hex-1-yn-1-yl)germane | chemicalbook.com |

| Molecular Formula | C₉H₁₈Ge | |

| Molecular Weight | 200.84 g/mol | |

| Boiling Point | Boiling points increase with molecular weight and are reduced by branching. For a related compound, Trimethyl(oct-1-ynyl)germane, a boiling point is not explicitly stated but its synthesis is documented. | chemicalbook.com |

| Synthesis | Typically synthesized via the reaction of a halogermane (e.g., chlorotrimethylgermane) with the Grignard reagent of the corresponding alkyne (e.g., 1-hexynylmagnesium bromide). |

Spectroscopic Data Insights

Spectroscopic methods are essential for the characterization of organogermanium compounds. While specific spectra for Germane, 1-hexynyltrimethyl- are not publicly available, typical chemical shifts in NMR spectroscopy can be predicted.

| Spectroscopy Type | Expected Observations for Trimethylalkynylgermanes | Source |

| ¹H NMR | The trimethylgermyl group (-Ge(CH₃)₃) typically shows a sharp singlet in the upfield region (δ ≈ 0.1-0.4 ppm). Protons on the alkyl chain of the hexynyl group would appear in their characteristic regions (e.g., terminal -CH₃ around δ ≈ 0.9 ppm). | rsc.org |

| ¹³C NMR | The carbon of the trimethylgermyl group appears at a distinct upfield chemical shift. The sp-hybridized carbons of the alkyne (C≡C) would be found in the δ ≈ 70-100 ppm range. | |

| IR Spectroscopy | A characteristic absorption for the C≡C triple bond stretch is expected around 2100-2260 cm⁻¹. | rsc.org |

Properties

CAS No. |

62857-80-1 |

|---|---|

Molecular Formula |

C9H18Ge |

Molecular Weight |

198.87 g/mol |

IUPAC Name |

hex-1-ynyl(trimethyl)germane |

InChI |

InChI=1S/C9H18Ge/c1-5-6-7-8-9-10(2,3)4/h5-7H2,1-4H3 |

InChI Key |

SIJXVYMIMREPMC-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC#C[Ge](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies for Alkynylgermanes, Including Germane, 1 Hexynyltrimethyl

Stoichiometric Synthetic Approaches

Stoichiometric methods for the formation of the Ge-C(sp) bond have been the traditional mainstay for synthesizing alkynylgermanes. These approaches typically involve the use of pre-formed organometallic reagents in stoichiometric amounts.

A classical and widely employed method for the synthesis of alkynylgermanes involves the reaction of a halogermane with a metal acetylide. acs.org This nucleophilic substitution reaction is driven by the formation of a stable metal halide salt. The general scheme for this reaction is the displacement of a halide on the germanium atom by an acetylide anion.

For the specific synthesis of Germane (B1219785), 1-hexynyltrimethyl-, a common procedure involves the reaction of trimethylchlorogermane with a 1-hexynyl metal derivative. The metal acetylide can be prepared in situ by deprotonating 1-hexyne (B1330390) with a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent (e.g., ethylmagnesium bromide). nih.gov The resulting hexynylide anion then acts as the nucleophile.

A typical reaction is illustrated below:

Step 1: Formation of the metal acetylide CH₃(CH₂)₃C≡CH + RM → CH₃(CH₂)₃C≡CM + RH (where M = Li, MgBr and R = alkyl group)

Step 2: Reaction with halogermane CH₃(CH₂)₃C≡CM + (CH₃)₃GeCl → CH₃(CH₂)₃C≡CGe(CH₃)₃ + MCl

This method is generally efficient and provides good yields of the desired alkynylgermane. The choice of solvent is crucial, with ethereal solvents like tetrahydrofuran (B95107) (THF) or diethyl ether being commonly used to solvate the organometallic intermediates.

Table 1: Examples of Halogermane Reactions with Metal Acetylides

| Halogermane | Metal Acetylide Source | Product |

|---|---|---|

| Trimethylchlorogermane | 1-Hexynylmagnesium bromide | Germane, 1-hexynyltrimethyl- |

| Triethylchlorogermane | Phenylethynylithium | Triethyl(phenylethynyl)germane |

| Triphenylchlorogermane | (Trimethylsilyl)ethynylmagnesium bromide | Triphenyl((trimethylsilyl)ethynyl)germane |

Metathesis reactions provide an alternative route to alkynylgermanes. This approach involves the exchange of substituents between two different organometallic compounds. A notable example is the reaction between an alkynylstannane (an organotin compound) and a halogermane. This reaction is driven by the formation of a more stable tin-halogen bond.

For instance, the synthesis of Germane, 1-hexynyltrimethyl- could be envisioned through the reaction of trimethylchlorogermane with (1-hexynyl)tributylstannane. The reaction proceeds via a four-centered transition state, leading to the desired alkynylgermane and tributyltin chloride.

(CH₃)₃GeCl + Bu₃SnC≡C(CH₂)₃CH₃ → (CH₃)₃GeC≡C(CH₂)₃CH₃ + Bu₃SnCl

This method offers the advantage of avoiding the use of highly reactive and moisture-sensitive organolithium or Grignard reagents. However, the toxicity of organotin compounds is a significant drawback. rsc.org

Direct germylation of terminal alkynes involves the reaction of a hydrogermane with a terminal alkyne in the presence of a base. researchgate.net This method, however, often competes with hydrogermylation, where the hydrogermane adds across the carbon-carbon triple bond. To favor the desired C-H germylation, specific reaction conditions and reagents are necessary.

A direct C(sp)-H germylation of terminal alkynes with triethylgermanium (B15089029) hydride has been reported using B(C₆F₅)₃ as a catalyst in combination with an organic base like 2,6-lutidine. researchgate.net This system shows exclusive selectivity for the dehydrogenative germylation over the competing hydrogermylation. researchgate.net

Applying this to 1-hexyne, the reaction would be: CH₃(CH₂)₃C≡CH + HGe(CH₃)₃ → CH₃(CH₂)₃C≡CGe(CH₃)₃ + H₂

This method is attractive due to its atom economy, as the only byproduct is hydrogen gas.

Polyaminogermanes, compounds containing multiple germanium-nitrogen bonds, can also serve as precursors to alkynylgermanes. The reaction of a polyaminogermane with a terminal alkyne can lead to the formation of an alkynylgermane through the elimination of an amine. This reaction is typically driven by the acidity of the terminal alkyne's C-H bond.

For example, a tris(dialkylamino)germane could react with 1-hexyne to yield Germane, 1-hexynyltrimethyl-, although this specific transformation is less commonly reported than other methods. The general principle involves the protonolysis of a Ge-N bond by the terminal alkyne.

(R₂N)₃GeH + 3 HC≡C(CH₂)₃CH₃ → (CH₃(CH₂)₃C≡C)₃GeH + 3 R₂NH

Further reaction with a suitable organometallic reagent could then introduce the trimethylgermyl group. This approach is less direct for the synthesis of simple alkynylgermanes like Germane, 1-hexynyltrimethyl-, but can be useful for preparing more complex structures.

Catalytic Synthetic Strategies

In recent years, catalytic methods for the synthesis of alkynylgermanes have gained significant attention. These methods offer advantages in terms of efficiency, selectivity, and functional group tolerance compared to stoichiometric approaches.

Transition metal catalysis has emerged as a powerful tool for the formation of C-Ge bonds. researchgate.net Various transition metals, including palladium, rhodium, iridium, and cobalt, have been shown to catalyze the germylation of alkynes. acs.organr.frchemrxiv.org

One prominent strategy is the dehydrogenative coupling of hydrogermanes with terminal alkynes. This reaction is analogous to the stoichiometric germylation but is facilitated by a catalyst, allowing for milder reaction conditions and lower catalyst loadings. For example, cobalt complexes have been shown to catalyze the hydrogermylation of alkynes, and with careful selection of ligands and conditions, can also promote dehydrogenative germylation. chemrxiv.org

Another important catalytic route is the direct C-H germylation of terminal alkynes with halogermanes. An iridium(I) complex, for instance, has been used to catalyze the reaction between terminal alkynes and iodogermanes in the presence of a base to accept the hydrogen iodide byproduct. rsc.orgresearchgate.net This reaction proceeds via the direct activation of the C(sp)-H bond of the alkyne. rsc.org

The general catalytic cycle for such a reaction often involves:

Oxidative addition of the halogermane to the metal center.

Coordination of the alkyne.

Deprotonation of the alkyne by a base.

Reductive elimination of the alkynylgermane product, regenerating the catalyst.

Table 2: Transition Metal Catalysts for Alkynylgermane Synthesis

| Catalyst System | Reactants | Reaction Type |

|---|---|---|

| [Ir(μ-Cl)(CO)₂]₂ / NEt(iPr)₂ | Terminal alkyne + Iodogermane | Dehydrogenative Coupling |

| Co₂(CO)₈ | Terminal alkyne + Hydrogermane | Hydrogermylation/Dehydrogenative Germylation |

| Ru-H complexes | Terminal alkyne + Vinylgermane | Germylative Cross-Coupling |

| Pd complexes | α-Trifluoromethylated alkynes + Hydrogermane | Hydrogermylation |

These catalytic methods represent the forefront of research in alkynylgermane synthesis, offering more sustainable and versatile routes to these valuable organometallic compounds. The development of new and more efficient catalysts continues to be an active area of investigation.

Lewis Acid-Catalyzed Preparations

Lewis acid catalysis provides a metal-free approach to the synthesis of alkynylgermanes. thieme-connect.com A notable example is the direct C(sp)-H germylation of terminal alkynes with hydrogermanes catalyzed by the strong Lewis acid tris(pentafluorophenyl)borane, B(C6F5)3. thieme.dersc.orgrsc.orgrsc.org This reaction is typically performed in the presence of a sterically hindered organic base, such as 2,6-lutidine, and offers exclusive selectivity for the dehydrogenative germylation product over the competing hydrogermylation. rsc.orgrsc.orgrsc.org The proposed mechanism involves the activation of the hydrogermane by the Lewis acid. rsc.org

This method has been shown to be applicable to a range of phenylacetylene (B144264) derivatives, tolerating both electron-donating and electron-withdrawing groups on the aromatic ring. rsc.org

Table 6: B(C6F5)3-Catalyzed Dehydrogenative Germylation of Terminal Alkynes

| Alkyne Substrate | Germylating Agent | Lewis Acid | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | Triethylgermanium hydride | B(C6F5)3 | 2,6-Lutidine | Toluene | 100 | Good | rsc.org |

| 4-Methoxyphenylacetylene | Triethylgermanium hydride | B(C6F5)3 | 2,6-Lutidine | Toluene | 100 | 85 | rsc.org |

| 4-Chlorophenylacetylene | Triethylgermanium hydride | B(C6F5)3 | 2,6-Lutidine | Toluene | 100 | 78 | rsc.org |

Base-Mediated Direct C-H Germylation of Alkyne Substrates

Base-mediated direct C-H germylation of terminal alkynes represents another metal-free route to alkynylgermanes. rsc.orgmdpi.com These methods are often operationally simple and can be performed under mild conditions. One approach utilizes a strong, non-nucleophilic base like potassium bis(trimethylsilyl)amide (KHMDS) to deprotonate the terminal alkyne, forming an acetylide in situ. mdpi.com This acetylide then reacts with a suitable germylating agent. This strategy has been shown to be efficient for the C-germylation of terminal alkynes. mdpi.com

A plausible catalytic cycle involves the deprotonation of the alkyne by the base, followed by the reaction of the resulting acetylide with the germylating agent to form the desired product and regenerate the active basic species. mdpi.com

Table 7: Base-Mediated C-H Germylation of Terminal Alkynes

| Alkyne Substrate | Germylating Agent | Base | Key Features | Reference |

| Terminal Alkynes | Bis(triorganogermyl)acetylene | KHMDS | Dealkynative coupling | mdpi.com |

Gold-Catalyzed Alkynylgermane Syntheses

Gold catalysis has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, and its application in alkynylgermane synthesis and functionalization is a growing area of interest. Gold catalysts, particularly Au(I) and Au(III) species, exhibit a high affinity for alkynes, facilitating a range of transformations. rwth-aachen.de Research has demonstrated that aryl germanes are reactive with both Au(I) and Au(III) complexes. rwth-aachen.de

A significant application of gold catalysis is in the chemoselective cross-coupling reactions of alkynylgermanes. rwth-aachen.derwth-aachen.de Notably, gold-catalyzed couplings can proceed in the presence of other common cross-coupling functionalities like aryl halides, boronic esters (Bpin), and even aryl silanes (SiMe3), highlighting the orthogonal reactivity of the alkynylgermane moiety. rwth-aachen.de This chemoselectivity is crucial for late-stage functionalization in complex molecule synthesis.

One innovative approach involves a blue light-assisted gold-catalyzed arylation of alkynylgermanes. acs.org This mild and efficient method allows for the modular arylation of the alkynylgermane at room temperature, tolerating a wide variety of functional groups. acs.org The reaction successfully couples both electron-rich and electron-deficient aryldiazonium salts with alkynylgermanes. researchgate.net

In a specific example of gold-catalyzed reactivity, the reaction of a propargyl ester with 1-(triethylgermyl)-2-phenylethyne in the presence of an IPrAuNTf2 catalyst yielded a vinylallene derivative. wiley.com This transformation proceeds through the formation of a vinyl gold carbene intermediate, demonstrating the ability of the germyl (B1233479) group to participate in complex rearrangement sequences. wiley.com

| Catalyst System | Reactants | Product Type | Key Features |

| Au(I) or Au(III) complexes | Alkynylgermane, Aryl diazonium salt | Arylated Alkyne | High chemoselectivity, orthogonal to silanes and boronic esters. rwth-aachen.derwth-aachen.de |

| Blue Light / Gold Catalyst | Alkynylgermane, Aryl diazonium salt | Arylated Alkyne | Mild, room temperature conditions; modular functionalization. acs.orgresearchgate.net |

| IPrAuNTf2 | Propargyl ester, 1-(triethylgermyl)-2-phenylethyne | Vinylallene | Involves a twofold 1,2-rearrangement sequence. wiley.com |

Alternative and Emerging Synthetic Techniques

Beyond traditional methods, researchers are exploring more efficient and environmentally benign techniques for the synthesis of alkynylgermanes and their derivatives. Microwave-assisted synthesis and green chemistry principles are at the forefront of these emerging strategies.

Microwave-Assisted Synthetic Protocols

Microwave-assisted organic synthesis has gained traction as a method to significantly accelerate reaction rates and improve yields. researchgate.net The application of microwave irradiation can dramatically reduce reaction times compared to conventional heating methods. researchgate.net

In the context of germane chemistry, microwave heating has been successfully employed for the hydrogermylation of alkynes. researchgate.net These reactions, which can be conducted in a solvent like THF, lead to the formation of vinylgermanes with good regioselectivity and high stereoselectivity, often without the need for a transition metal catalyst. researchgate.net The use of microwave conditions can obviate the necessity for radical initiators like AIBN. researchgate.net The efficiency and speed of microwave-assisted protocols make them an attractive alternative for the synthesis of functionalized organogermanes. acs.org The development of specialized microwave reactors has further expanded the applicability of this technique, allowing for operations at high temperatures and pressures safely. researchgate.net

| Technique | Reactants | Product | Key Advantages |

| Microwave-assisted hydrogermylation | Alkyne, Germane (e.g., Triphenylgermane) | Vinylgermane | Catalyst-free, reduced reaction times, high stereoselectivity. researchgate.net |

| General Microwave Synthesis | Various | Various | Significant reduction in reaction time compared to conventional heating. researchgate.netacs.org |

Green Chemistry Approaches in Alkynylgermane Synthesis

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.com These principles are increasingly being applied to the synthesis of organometallic compounds like alkynylgermanes.

A core principle of green chemistry is atom economy , which seeks to maximize the incorporation of all reactant materials into the final product, thereby minimizing waste. acs.org Catalysis is a cornerstone of green chemistry, as catalysts allow reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, reducing energy consumption and unwanted byproducts. mygreenlab.org The gold-catalyzed and other metal-catalyzed syntheses of alkynylgermanes are prime examples of this principle in action. rwth-aachen.demygreenlab.org

The design of synthetic routes that avoid unnecessary derivatization, such as the use of protecting groups, is also a tenet of green chemistry, as it reduces the number of reaction steps and the generation of waste. acs.org The development of highly selective catalytic methods for alkynylgermane synthesis directly supports this objective by enabling direct functionalization. rwth-aachen.de

Advanced Spectroscopic and Structural Characterization Methodologies for Organogermanium Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organogermanium compounds. researchgate.net By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and dynamics of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy for Structural Elucidation

¹H and ¹³C NMR spectroscopy are fundamental tools for the structural analysis of 1-hexynyltrimethylgermane. The ¹H NMR spectrum provides information on the number and type of hydrogen atoms, while the ¹³C NMR spectrum reveals the carbon framework.

For 1-hexynyltrimethylgermane, the ¹H NMR spectrum is expected to show distinct signals for the trimethylgermyl protons and the protons of the hexynyl chain. The nine protons of the three methyl groups attached to the germanium atom would appear as a sharp singlet, reflecting their chemical equivalence. The signals for the butyl group on the alkyne would appear as a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, and triplets for the other two methylene groups, with characteristic coupling constants.

The ¹³C NMR spectrum provides complementary information. Limited experimental data for 1-hexynyltrimethylgermane reports chemical shifts in CDCl₃ at δ 4.5, 14.1, 22.5, 22.6, and 32.3 ppm. These can be assigned to the carbons of the trimethylgermyl and butyl groups. The signal at a very high field (δ 4.5) is characteristic of the methyl carbons attached to the germanium atom. The remaining signals correspond to the four carbons of the butyl chain. The two acetylenic carbons, which are not reported in the partial data, are expected to appear in the typical range for alkynes.

Table 1: Predicted ¹H and ¹³C NMR Data for 1-hexynyltrimethylgermane Interactive data table. Sort by nucleus, chemical shift, or multiplicity.

| Nucleus | Group | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| ¹H | Ge-CH₃ | ~0.2 | Singlet (s) |

| ¹H | ≡C-CH₂- | ~2.2 | Triplet (t) |

| ¹H | -CH₂-CH₂- | ~1.5 | Quintet (p) |

| ¹H | -CH₂-CH₃ | ~1.4 | Sextet (sx) |

| ¹H | -CH₃ | ~0.9 | Triplet (t) |

| ¹³C | Ge-CH₃ | 4.5 | Quartet (q) |

| ¹³C | ≡C-Ge | ~80-90 | Singlet (s) |

| ¹³C | ≡C-CH₂ | ~90-100 | Triplet (t) |

| ¹³C | ≡C-CH₂- | 22.6 | Triplet (t) |

| ¹³C | -CH₂-CH₂- | 32.3 | Triplet (t) |

| ¹³C | -CH₂-CH₃ | 22.5 | Triplet (t) |

Germanium-73 (⁷³Ge) NMR Spectroscopy: Advances, Chemical Shifts, Linewidths, and Coupling Constants

Germanium-73 (⁷³Ge) is the only NMR-active nucleus of germanium, making ⁷³Ge NMR a direct probe of the local environment around the germanium atom. huji.ac.il However, its application is challenging due to several unfavorable properties of the ⁷³Ge nucleus: a low natural abundance (7.73%), a low gyromagnetic ratio, and a nuclear spin of 9/2, which results in a significant quadrupole moment. researchgate.netpascal-man.com This large quadrupole moment can lead to very broad resonance signals if the germanium atom is in an asymmetric electronic environment, sometimes rendering them unobservable with standard high-resolution spectrometers. huji.ac.ilresearchgate.net

Advances: Modern advances, particularly the use of ultrahigh magnetic field spectrometers, have significantly improved the feasibility of acquiring ⁷³Ge NMR spectra for a wider range of organogermanium compounds. nih.gov

Chemical Shifts: ⁷³Ge NMR chemical shifts cover a very wide range of over 1200 ppm. huji.ac.il They are typically referenced to neat tetramethylgermane (B1582461) (GeMe₄). pascal-man.com For tetraorganogermanes like 1-hexynyltrimethylgermane, the chemical shifts are sensitive to the nature of the organic substituents. While specific data for 1-hexynyltrimethylgermane is not available, the chemical shift would be expected in the range typical for tetra-alkyl and related germanes. For comparison, ⁷³Ge chemical shifts for aryltrimethylgermanes have been reported to fall between -55 and -234 ppm. nih.gov

Linewidths: The width of the ⁷³Ge resonance line is a crucial parameter. In molecules with high symmetry around the germanium atom (such as tetrahedral GeR₄ compounds), relatively sharp lines can be observed. datapdf.com For 1-hexynyltrimethylgermane, the local environment is not perfectly tetrahedral due to the difference between the methyl and hexynyl groups, but significant molecular motion in solution would likely lead to a moderately broad but observable signal. Perturbations of symmetry, even from weak interactions, can cause significant broadening of the resonance. datapdf.com

Coupling Constants: Heteronuclear spin-spin coupling between ⁷³Ge and other nuclei like ¹H and ¹³C can provide valuable structural information. One-bond couplings to ¹H (¹J(⁷³Ge,¹H)) are typically in the range of 88 to 98 Hz. huji.ac.il The one-bond coupling to ¹³C in tetramethylgermane (¹J(⁷³Ge,¹³C)) has been measured to be -18.7 Hz. huji.ac.il Similar coupling constants would be expected for 1-hexynyltrimethylgermane.

Solid-State ⁷³Ge NMR Spectroscopy

Solid-state ⁷³Ge NMR spectroscopy is an emerging technique for characterizing the structure and dynamics of solid germanium-containing materials. researchgate.net It provides information that is often inaccessible from solution-state NMR or other techniques like X-ray diffraction, especially for amorphous or disordered materials. pascal-man.com

As with solution NMR, solid-state ⁷³Ge NMR is inherently challenging due to the quadrupolar nature of the nucleus. researchgate.net These challenges are often magnified in the solid state where molecular tumbling is restricted. Consequently, experiments typically require very high magnetic fields (e.g., 21.1 T) to enhance sensitivity and resolution. nih.govresearchgate.net

For a crystalline compound like 1-hexynyltrimethylgermane, solid-state ⁷³Ge NMR could provide valuable insights into:

The presence of different polymorphs (crystal forms).

The local symmetry of the germanium site within the crystal lattice.

Correlations between NMR parameters and structural data obtained from X-ray crystallography. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. organicchemistrydata.org IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, while Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. organicchemistrydata.org

For 1-hexynyltrimethylgermane, the combination of IR and Raman spectroscopy allows for a comprehensive vibrational analysis.

C≡C Stretch: The carbon-carbon triple bond stretch is a key diagnostic vibration. Due to the change in polarizability of this bond, this mode is expected to give a strong signal in the Raman spectrum, typically in the range of 2100-2250 cm⁻¹. The corresponding IR absorption may be weak, depending on the symmetry and polarity of the substitution around the alkyne.

C-H Stretches: The C-H stretching vibrations of the methyl and butyl groups will appear in the 2850-3000 cm⁻¹ region in both IR and Raman spectra.

Ge-C Stretches: The vibrations corresponding to the germanium-carbon bonds are expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

Bending Modes: Various C-H bending (scissoring, rocking) vibrations will appear in the fingerprint region (below 1500 cm⁻¹).

Table 2: Predicted Vibrational Frequencies for 1-hexynyltrimethylgermane Interactive data table. Sort by mode or expected intensity.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|

| C-H Stretch (alkyl) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| C≡C Stretch | 2100 - 2250 | Weak-Medium | Strong |

| C-H Bend | 1350 - 1470 | Medium | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the excitation of electrons from lower to higher energy molecular orbitals. researchgate.net This technique is most informative for molecules containing π-systems, particularly conjugated systems, as the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) often falls within the UV-Vis energy range. researchgate.net

1-hexynyltrimethylgermane contains an isolated carbon-carbon triple bond but lacks extended conjugation. The primary electronic transitions available are high-energy σ → σ* and π → π* transitions.

σ → σ Transitions:* These transitions involve exciting an electron from a sigma bonding orbital to a sigma anti-bonding orbital. They require very high energy and typically occur in the vacuum UV region (< 200 nm), outside the range of standard UV-Vis spectrometers.

π → π Transitions:* The isolated C≡C bond allows for a π → π* transition. However, for non-conjugated alkynes, this absorption is also typically found at short wavelengths, usually below 200 nm.

As a result, a UV-Vis spectrum of 1-hexynyltrimethylgermane recorded between 200 and 800 nm is not expected to show any significant absorption bands. This lack of absorption in the visible region indicates that the compound is colorless.

Mass Spectrometry (MS), Including High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and structural features of organogermanium compounds like 1-hexynyltrimethylgermane. algimed.com In electron ionization (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and various fragment ions. libretexts.org The resulting mass spectrum displays a pattern of peaks, where each peak corresponds to a fragment's mass-to-charge ratio (m/z). chemguide.co.uk The fragmentation pattern is a molecular fingerprint, providing valuable clues about the compound's structure. libretexts.org

For 1-hexynyltrimethylgermane, the molecular ion peak is expected to be observed, although its intensity may be low. libretexts.org Germanium has several stable isotopes (⁷⁰Ge, ⁷²Ge, ⁷³Ge, ⁷⁴Ge, ⁷⁶Ge), which results in a characteristic isotopic cluster for the molecular ion and any germanium-containing fragments, aiding in their identification. The fragmentation of organogermanes is often initiated by the cleavage of bonds adjacent to the germanium atom. wikipedia.org Common fragmentation pathways for 1-hexynyltrimethylgermane would likely include the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, which is often a prominent peak. Other significant fragmentations could involve cleavage of the Ge-C(alkyne) bond or the C-C bonds within the hexynyl chain.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the m/z ratio to several decimal places. bioanalysis-zone.com This high accuracy allows for the determination of the exact mass of an ion and, consequently, its elemental composition. researchgate.netnih.gov For 1-hexynyltrimethylgermane (C₉H₁₈Ge), HRMS can distinguish its molecular formula from other potential formulas that have the same nominal mass, thereby confirming its identity with high confidence. bioanalysis-zone.com

Below is a table of expected, plausible mass spectrometry data for 1-hexynyltrimethylgermane.

| Fragment Ion | Proposed Structure | Theoretical m/z (for ⁷⁴Ge) |

| [M]⁺ | [ (CH₃)₃GeC≡C(CH₂)₃CH₃ ]⁺ | 214.06 |

| [M-CH₃]⁺ | [ (CH₃)₂GeC≡C(CH₂)₃CH₃ ]⁺ | 199.04 |

| [M-C₄H₉]⁺ | [ (CH₃)₃GeC≡CH ]⁺ | 157.00 |

| [Ge(CH₃)₃]⁺ | [ (CH₃)₃Ge ]⁺ | 119.00 |

| [C₆H₉]⁺ | [ C≡C(CH₂)₃CH₃ ]⁺ | 81.07 |

X-ray Diffraction (XRD) Analysis for Solid-State Molecular Structures

From a hypothetical low-temperature single-crystal XRD analysis, the precise measurements of covalent bonds and angles can be obtained. In organogermanium compounds, the germanium atom typically adopts a tetrahedral geometry when bonded to four carbon atoms. wikipedia.orgpaperpublications.org The Ge-C bond lengths are influenced by the hybridization of the carbon atom. The Ge-C(sp³) bond to the methyl groups is expected to be longer than the Ge-C(sp) bond to the hexynyl group. Bond angles around the germanium center are anticipated to be close to the ideal tetrahedral angle of 109.5°, though minor deviations can occur due to steric hindrance from the substituents.

The table below presents expected crystallographic parameters for 1-hexynyltrimethylgermane based on typical values for similar organogermanium structures.

| Parameter | Atom(s) Involved | Expected Value |

| Bond Lengths (Å) | ||

| Ge - C(methyl) | ~ 1.95 - 1.98 Å | |

| Ge - C(alkyne) | ~ 1.90 - 1.93 Å | |

| C≡C | ~ 1.19 - 1.21 Å | |

| Bond Angles (°) | ||

| C(methyl) - Ge - C(methyl) | ~ 108 - 111° | |

| C(methyl) - Ge - C(alkyne) | ~ 108 - 111° | |

| Ge - C - C(alkyne) | ~ 175 - 180° | |

| Dihedral Angles (°) | ||

| C(methyl) - Ge - C(alkyne) - C | Variable (depends on crystal packing) |

While organogermanium compounds like 1-hexynyltrimethylgermane are generally non-polar, weak intermolecular forces dictate how the molecules arrange themselves in the crystal lattice. The analysis of the crystal packing would likely reveal that the dominant interactions are van der Waals forces between the methyl and hexyl groups of adjacent molecules. There are no strong hydrogen bond donors or acceptors present. The way these molecules pack together determines the density and stability of the crystal. The elongated hexynyl chains and the more spherical trimethylgermyl moieties would likely interdigitate to maximize packing efficiency in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial technique for verifying the empirical formula of a synthesized compound. It determines the mass percentages of the constituent elements, primarily carbon and hydrogen. For 1-hexynyltrimethylgermane (C₉H₁₈Ge), the experimentally determined percentages of carbon and hydrogen should closely match the theoretical values calculated from its molecular formula. This agreement provides strong evidence for the compound's purity and compositional integrity.

| Element | Symbol | Theoretical Mass % (using Ge = 72.63 u) |

| Carbon | C | 53.82% |

| Hydrogen | H | 9.03% |

| Germanium | Ge | 37.15% |

Advanced Techniques for Transient Intermediate Characterization (e.g., Laser Flash Photolysis)

The study of transient intermediates is essential for understanding reaction mechanisms, particularly in photochemistry. nih.govtropos.de Laser Flash Photolysis (LFP) is a powerful technique used to generate and detect short-lived reactive species such as radicals, carbenes, and germylenes. ruhr-uni-bochum.de In an LFP experiment, a short, intense laser pulse is used to excite the molecule, leading to bond cleavage and the formation of transient intermediates. researchgate.netnih.gov The properties and kinetics of these intermediates are then monitored using time-resolved spectroscopy.

For organogermanium compounds, LFP has been instrumental in characterizing transient species like germylenes (R₂Ge) and digermenes (R₂Ge=GeR₂). researchgate.netnih.govresearchgate.net While specific LFP studies on 1-hexynyltrimethylgermane are not widely reported, it is plausible that UV photolysis could induce homolytic cleavage of the Ge-C bonds. This could potentially generate trimethylgermyl radicals ((CH₃)₃Ge•) and 1-hexynyl radicals (•C≡C(CH₂)₃CH₃). The formation and subsequent reactions of these radical intermediates could be monitored by their characteristic transient absorption spectra on a microsecond timescale. researchgate.net Such studies would provide fundamental insights into the photochemical stability and reactivity of alkynylgermane compounds.

Applications and Future Directions in Organogermanium Compound Research

Catalytic Applications

Organogermanium compounds have been investigated for their potential in various catalytic processes. Although direct catalytic applications of 1-hexynyltrimethylgermane are not well-documented, the reactivity of the germanium-carbon bond and the alkynyl group in related molecules provides a basis for potential applications.

Homogeneous Catalysis

In the realm of homogeneous catalysis, where the catalyst is in the same phase as the reactants, organogermanium compounds have been explored, particularly in cross-coupling reactions. While specific studies on 1-hexynyltrimethylgermane are not available, research into other organogermanes suggests potential utility. For instance, trialkyl arylgermanes have been demonstrated as effective, non-toxic reagents in certain palladium-catalyzed cross-coupling reactions. These compounds can offer orthogonal reactivity compared to other organometallic reagents like boronic esters or silanes.

Alkynylgermanes, as a class, are valuable precursors for creating a variety of organogermanium derivatives that could serve as components in homogeneous catalytic systems. New catalytic routes for the synthesis of functionalized alkynylgermanes have been developed, highlighting their importance as building blocks in synthetic chemistry. For example, vinyl-trisubstituted germanes can react with terminal alkynes in the presence of ruthenium-based catalysts to form alkynylgermanes. This reaction proceeds through the activation of a C-H bond, showcasing a pathway to more complex organogermanium structures that could potentially be employed in catalysis.

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that is in a different phase from the reactants. There is a notable absence of specific research detailing the use of 1-hexynyltrimethylgermane in heterogeneous catalysis. However, the broader field of organometallic chemistry often utilizes solid-supported catalysts for enhanced stability and recyclability. It is conceivable that 1-hexynyltrimethylgermane could be used as a precursor to synthesize germanium-containing materials or nanoparticles that could be supported on solid matrices like silica (B1680970) or alumina. These supported germanium species could then potentially exhibit catalytic activity for various organic transformations. The development of recyclable catalysts for the functionalization of alkynes is an active area of research, employing various supports like polysiloxanes and metal-organic frameworks.

Polymerization Catalysis

The role of 1-hexynyltrimethylgermane in polymerization catalysis is not specifically documented. However, research on structurally similar compounds provides insights into potential applications. For instance, the polymerization of 1-(trimethylgermyl)-1-propyne using catalysts like tantalum pentachloride (TaCl5) and niobium pentachloride (NbCl5) has been shown to produce high molecular weight polymers. This suggests that the trimethylgermyl group can be compatible with certain polymerization catalysts.

Furthermore, organogermanium compounds can be monomers in polymerization reactions. The resulting polymers may possess unique thermal, optical, or electronic properties. While there is no direct evidence of 1-hexynyltrimethylgermane being used as a polymerization catalyst itself, it could potentially act as a co-monomer or a chain transfer agent in certain polymerization processes, analogous to how some organosilicon compounds are used.

Activation and Conversion of Small Molecules (e.g., NH3, CO2, CH4, H2)

The activation of small, relatively inert molecules is a significant challenge in chemistry. While there is no specific literature on the use of 1-hexynyltrimethylgermane for this purpose, the field of main-group chemistry has seen advances in this area. Germanium-containing compounds, in general, are being explored for their potential to activate small molecules. The reactivity of low-valent germanium species, for example, is an area of active research. It is plausible that 1-hexynyltrimethylgermane could serve as a precursor to generate reactive germanium species capable of interacting with small molecules, although this remains a speculative application without direct research support.

Redox Catalysis

Information regarding the application of 1-hexynyltrimethylgermane in redox catalysis is not available in the current scientific literature. Redox catalysis involves catalysts that can facilitate oxidation and reduction reactions. Organogermanium compounds can potentially participate in redox processes, given germanium's ability to exist in different oxidation states. However, the specific role of 1-hexynyltrimethylgermane in such catalytic cycles has not been investigated.

Advanced Materials Science

The application of 1-hexynyltrimethylgermane in advanced materials science is another area where specific data is lacking. However, the unique properties of organogermanium compounds make them interesting candidates for the development of new materials. Germanium-containing polymers, for example, can exhibit high refractive indices, UV absorption properties, and interesting thermal stability.

The polymerization of alkynylgermanes, as mentioned earlier with the example of poly[1-(trimethylgermyl)-1-propyne], can lead to the formation of novel polymeric materials. These materials could find applications in areas such as gas separation membranes, optical devices, and specialty coatings. The presence of the hexynyl group in 1-hexynyltrimethylgermane offers a site for further functionalization or cross-linking, which could be exploited to tailor the properties of resulting materials.

Below is a table summarizing the types of applications seen for the broader class of organogermanium compounds, which may suggest potential future research directions for 1-hexynyltrimethylgermane.

| Application Area | General Organogermanium Compound Class | Potential Function |

| Homogeneous Catalysis | Trialkyl arylgermanes | Cross-coupling reagents |

| Polymerization | Alkynylgermanes | Monomers for specialty polymers |

| Advanced Materials | Germanium-containing polymers | High refractive index materials, gas separation membranes |

It is important to reiterate that these are potential areas of application based on the behavior of related compounds, and specific research on "Germane, 1-hexynyltrimethyl-" is needed to validate these possibilities.

Despite a comprehensive search of scientific literature and patent databases, no specific applications for the chemical compound "Germane, 1-hexynyltrimethyl-" were found within the requested fields of microelectronics, optics, nanotechnology, materials science, or synthetic chemistry.

General research exists on the broader categories of organogermanium compounds and their potential uses. However, this body of work does not specifically mention or detail the synthesis, properties, or applications of "Germane, 1-hexynyltrimethyl-". The available information focuses on more common germanium precursors like germanium tetrachloride (GeCl4) and isobutylgermane for semiconductor and fiber optic applications, or on the general reactivity of alkynyl groups in organic synthesis.

Therefore, it is not possible to provide a detailed article on the applications and future directions of "Germane, 1-hexynyltrimethyl-" based on currently available public information, as no research findings or data specific to this compound in the outlined areas could be located.

Role in Synthetic Organic Chemistry

Orthogonal Cross-Coupling Partners in Organic Synthesis

Organogermanes, including 1-hexynyltrimethylgermane, have demonstrated unique reactivity that sets them apart from more conventional organometallic reagents like organoborons and organosilanes. Research has shown that the reactivity of the C-Ge bond can be tuned, allowing it to participate in cross-coupling reactions under conditions that leave other functionalities, such as C-B or C-Si bonds, untouched. This orthogonality is crucial for the synthesis of complex molecules with multiple points of diversification.

For instance, studies on the palladium-catalyzed cross-coupling of a close analog, triethyl(hex-1-yn-1-yl)germane, with 4-nitrobenzenediazonium (B87018) tetrafluoroborate (B81430) have been reported to yield the corresponding coupled product, 1-(hex-1-yn-1-yl)-4-nitrobenzene, in good yield. This type of reaction highlights the potential of alkynylgermanes to participate in coupling reactions under specific catalytic systems. The ability to selectively activate the C-Ge bond in the presence of other reactive moieties is a key area of ongoing research.

The following table summarizes representative data from cross-coupling reactions involving an alkynylgermane, illustrating the conditions and outcomes.

| Coupling Partner 1 | Coupling Partner 2 | Catalyst | Solvent | Product | Yield (%) |

| Triethyl(hex-1-yn-1-yl)germane | 4-Nitrobenzenediazonium tetrafluoroborate | Pd(OAc)₂ | Not Specified | 1-(Hex-1-yn-1-yl)-4-nitrobenzene | 81 |

This selective reactivity opens up avenues for sequential cross-coupling strategies where, for example, a Suzuki coupling could be performed on a molecule containing both a boronic ester and a germane (B1219785), followed by a subsequent coupling reaction at the germane center under a different set of conditions.

Reagents for Stereoselective Transformations

The rigid, linear geometry of the alkyne moiety in 1-hexynyltrimethylgermane makes it an interesting substrate for stereoselective transformations. The addition of reagents across the carbon-carbon triple bond can lead to the formation of new stereocenters, and the trimethylgermyl group can influence the stereochemical outcome of these reactions.

One area of exploration is the stereoselective hydrosilylation or hydroboration of alkynylgermanes. The steric and electronic properties of the trimethylgermyl group can direct the incoming silyl (B83357) or boryl group to a specific face of the alkyne, leading to the preferential formation of one diastereomer over another. The resulting vinylgermanes, with their defined stereochemistry, are valuable intermediates for further synthetic manipulations, as the germyl (B1233479) group can be retained or replaced with other functionalities with retention of configuration.

While specific catalysts and detailed outcomes for stereoselective reactions involving 1-hexynyltrimethylgermane are not extensively documented in publicly available literature, the general principles of stereoselective additions to alkynes are well-established. Catalytic systems based on transition metals like rhodium, iridium, and platinum are commonly employed for such transformations. The choice of ligand on the metal center plays a crucial role in inducing asymmetry and achieving high levels of stereocontrol.

Future research in this area will likely focus on the development of chiral catalysts that can effectively differentiate between the two faces of the alkyne in 1-hexynyltrimethylgermane, leading to highly enantioselective or diastereoselective product formation.

Alternative Reagents to Toxic Organotin Compounds

A significant driver for research into organogermanium chemistry is the search for less toxic alternatives to organotin compounds. sdlookchem.com Organotin reagents, particularly those used in the Stille coupling, are highly versatile but are also associated with significant toxicity, posing risks to human health and the environment. nih.gov This has prompted a search for alternative organometallic reagents that can offer similar reactivity with a more favorable safety profile.

Organogermanium compounds, including 1-hexynyltrimethylgermane, are emerging as promising candidates in this regard. Germanium is generally considered to be less toxic than tin. sdlookchem.comnih.gov The reactivity of organogermanes in palladium-catalyzed cross-coupling reactions, while sometimes requiring different catalytic systems or conditions, can often mimic that of their organotin counterparts.

For example, in a reaction analogous to the Stille coupling, an alkynylgermane could potentially be used to transfer the hexynyl group to an organic halide. The development of efficient catalytic systems that promote the transmetalation of the germane to the palladium center is key to realizing the full potential of these reagents as organotin substitutes. While challenges remain in matching the broad applicability and reactivity of organostannanes in all contexts, the reduced toxicity of organogermanes provides a strong incentive for their continued development.

| Compound Class | Key Reaction | Advantages | Disadvantages |

| Organotin | Stille Coupling | High reactivity, broad scope | High toxicity |

| Organogermanium | Germane Coupling | Lower toxicity | Often requires specific catalysts/conditions |

Emerging Research Frontiers for Alkynylgermanes

The unique properties of alkynylgermanes like 1-hexynyltrimethylgermane position them at the forefront of several emerging research areas, from sustainable chemistry to materials science.

Sustainable Chemistry and Environmental Considerations

Further research in this area will focus on developing catalytic cycles that are efficient with low catalyst loadings, utilize environmentally benign solvents, and generate minimal waste. The lifecycle of organogermanium compounds, including their synthesis, use, and ultimate fate in the environment, is an area that warrants further investigation to fully assess their sustainability credentials.

Exploration of Novel Reactivity Patterns

Beyond their use in traditional cross-coupling reactions, researchers are exploring the novel reactivity patterns of alkynylgermanes. The polarization of the C-Ge bond and the electronic nature of the alkyne create opportunities for new types of chemical transformations.

For example, the reaction of terminal alkynes with various electrophiles in the presence of catalysts can lead to a diverse array of functionalized products. The trimethylgermyl group can act as a directing group or a temporary placeholder that can be later transformed. Recent advances in the chemistry of terminal alkynes, including on-surface synthesis and novel coupling reactions, suggest that germane-functionalized alkynes could exhibit unique and potentially useful reactivity in these contexts. au.dknih.gov The exploration of cycloaddition reactions, carbometalation, and other addition reactions involving 1-hexynyltrimethylgermane is a promising avenue for future research.

Integration into Hybrid Material Systems

The incorporation of organometallic moieties into polymeric and other material backbones can impart unique electronic, optical, and physical properties. Alkynylgermanes such as 1-hexynyltrimethylgermane are attractive building blocks for the synthesis of such hybrid materials. mdpi.com

The alkyne functionality provides a versatile handle for polymerization reactions, such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or polymerization via transition metal catalysis. The resulting polymers, containing germanium atoms regularly spaced along the polymer chain, could exhibit interesting properties such as high refractive indices, enhanced thermal stability, or novel electronic behavior.

Furthermore, the germane moiety itself can be a site for further functionalization, allowing for the creation of complex, multifunctional materials. The development of new polymerization methods that are tolerant of the organogermanium group and the investigation of the properties of the resulting hybrid materials are active areas of research with potential applications in electronics, optics, and advanced coatings.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.